molecular formula C13H12N4O B8381130 2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B8381130
M. Wt: 240.26 g/mol
InChI Key: KHDYTLYGUGINBP-UHFFFAOYSA-N
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Patent
US08227601B2

Procedure details

To a mixture of (E)-N′-(3-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)-N,N-dimethylformimidamide (21.2 g, 0.07 mol) in MeOH (382 mL) was added 3M NaOH (276 mL) and heated at 100° C. for 5 h. After completion of the reaction, the reaction mixture was cooled to 0° C. The solid was filtered (15.8 g, 91%) and used in the next step without further purification.
Name
Quantity
382 mL
Type
solvent
Reaction Step One
Name
Quantity
276 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:13](=[O:14])[C:12]2[NH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1/[N:18]=C/N(C)C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[NH2:18][C:9]1[N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:13](=[O:14])[C:12]2[NH:15][CH:16]=[CH:17][C:11]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C(C1=O)NC=C2)/N=C/N(C)C
Name
Quantity
382 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
276 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered (15.8 g, 91%)
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
NC=1N(C(C2=C(N1)C=CN2)=O)CC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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